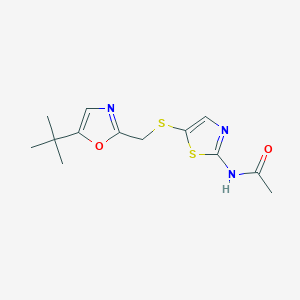

2-Amino-5-thio-substituted thiazole 25

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O2S2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C13H17N3O2S2/c1-8(17)16-12-15-6-11(20-12)19-7-10-14-5-9(18-10)13(2,3)4/h5-6H,7H2,1-4H3,(H,15,16,17) |

InChI Key |

GFXMFSCCEVADLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)SCC2=NC=C(O2)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Thio Substituted Thiazole 25 and Analogues

Classical Cyclization Protocols for Thiazole (B1198619) Ring Formation

Traditional methods for constructing the thiazole ring remain fundamental in organic synthesis. These protocols, while established, often require harsh conditions but are valued for their reliability and broad substrate scope.

Thiourea-Mediated Condensation with Alpha-Halocarbonyl Compounds

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of 2-aminothiazole (B372263) derivatives. scispace.comderpharmachemica.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a compound containing an N-C-S fragment, such as thiourea (B124793) or its derivatives. nih.govijsrst.com The mechanism initiates with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. nih.gov

While the classical Hantzsch reaction often requires refluxing in alcohol for extended periods (up to 24-25 hours) and can result in low yields, various modifications have been developed to improve its efficiency. scispace.comderpharmachemica.com These modifications include the replacement of α-haloketones with a combination of ketones and a halogenating agent. scispace.com Despite these adjustments, the development of more efficient and environmentally friendly procedures remains an active area of research. scispace.com

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Conditions | Yield |

|---|---|---|---|

| α-bromoketone | Thiourea | Ethanol, Reflux, 4h | Good |

| 2-bromo-1-(3-trifluoromethyl)phenylethanone | Substituted Thiourea | Ethanol | Good |

The Cook-Heilbron Thiazole Synthesis for 5-Aminothiazole Systems

Discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, the Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles. wikipedia.org This method involves the reaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. nih.govwikipedia.org The use of carbon disulfide specifically leads to the formation of 5-amino-2-mercaptothiazole compounds. nih.gov

The reaction mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of the sulfur-containing reagent (e.g., carbon disulfide). wikipedia.org Subsequent intramolecular cyclization and tautomerization yield the final 5-aminothiazole product. This synthesis was a significant advancement as it provided access to the 5-aminothiazole class of compounds, which were relatively unknown at the time. wikipedia.org

Table 2: Examples of Cook-Heilbron Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Aminoacetonitrile | Dithiophenylacetic acid | 5-amino-2-benzylthiazole |

| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-amino-4-carbethoxy-2-benzylthiazole |

Gabriel Synthesis: Phosphorous Pentasulfide-Driven Cyclization

Contemporary and Environmentally Conscious Synthetic Strategies

One-Pot Multicomponent Reaction Approaches to Substituted Thiazoles

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thus enhancing synthetic efficiency. scispace.comthieme-connect.com Several MCRs have been developed for the synthesis of substituted thiazoles. For instance, a novel chemoenzymatic one-pot MCR has been reported, utilizing trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, achieving yields up to 94% under mild conditions. nih.gov

Another approach involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com These methods are highly valued in combinatorial chemistry and drug discovery for their ability to rapidly generate libraries of diverse compounds. thieme-connect.com Solvent-free conditions have also been employed, such as grinding α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes in a mortar and pestle, which can lead to reaction completion within minutes and high yields. scispace.com

Advanced Catalytic Methods for Thiazole Synthesis (e.g., Nanocatalyst-Assisted, Palladium Catalysis)

The use of advanced catalytic systems has revolutionized thiazole synthesis, offering improved yields, milder reaction conditions, and enhanced selectivity.

Nanocatalyst-Assisted Synthesis: Nanoparticles have garnered significant attention as catalysts due to their high surface area and unique reactivity. mdpi.com For example, NiFe₂O₄ nanoparticles have been successfully used as a reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds from α-halo carbonyl compounds, thiosemicarbazide (B42300), and various anhydrides in an ethanol:water solvent system. nih.govacs.org This green methodology provides excellent yields (around 90%) in a relatively short time (60 minutes). nih.gov Other magnetic nanocatalysts, such as those based on copper or Fe₃O₄, have also been developed, allowing for easy separation and recycling of the catalyst, which further contributes to the sustainability of the process. tandfonline.comjsynthchem.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of highly functionalized thiazole derivatives. acs.org Methods have been developed for the palladium-catalyzed N-arylation of 2-aminothiazoles with aryl bromides and triflates, which is crucial for medicinal chemistry applications. acs.orgnih.govmit.edu These protocols often require specific ligands and catalyst activation procedures to achieve high efficiency. acs.org Furthermore, palladium catalysis can facilitate direct C-H bond functionalization, eliminating the need for pre-functionalized starting materials and offering a more atom-economical route to substituted thiazoles. kfupm.edu.sa For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles via an intramolecular C-S bond formation/C-H functionalization using a Pd(PPh₃)₄/MnO₂ co-catalytic system. organic-chemistry.org

Table 3: Comparison of Contemporary Synthetic Strategies

| Method | Catalyst / Key Reagent | Conditions | Key Advantages |

|---|---|---|---|

| Chemoenzymatic MCR | Porcine Pancreas Trypsin | 45 °C, 7h, Ethanol | High yields (up to 94%), Mild conditions, Biocatalysis |

| Nanocatalyst-Assisted | NiFe₂O₄ nanoparticles | Reflux, 75 °C, 60 min, Ethanol:Water | Green solvent, Reusable catalyst, High yields (~90%) |

Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including 2-aminothiazole derivatives. jusst.org This approach often leads to significantly reduced reaction times, improved yields, and higher purity of the final products compared to conventional heating methods. jusst.org The efficiency of microwave irradiation stems from its ability to directly and rapidly heat the reaction mixture, leading to a substantial enhancement in reaction rates. researchgate.net

One common application of microwave assistance is in the Hantzsch thiazole synthesis. For instance, the iodine-mediated condensation of a ketone with a methyl group adjacent to the carbonyl, and thiourea can be carried out under microwave irradiation in an unsealed vessel. researchgate.net This method has been shown to substantially enhance the reaction rate and provide better yields compared to conventional heating. researchgate.net A specific example involves the reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation for 5 minutes, followed by heating in water for 7 minutes, which produces 2-amino-4-phenylthiazole (B127512) in a 92% yield. researchgate.net

The synthesis of various fused thiazole derivatives, such as thiazolopyrimidines, thiazolopyrimidinones, and imidazolothiazoles, has also been successfully achieved using microwave irradiation in multicomponent systems. scilit.com Furthermore, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation, utilizing an eco-friendly, naturally occurring chitosan (B1678972) basic catalyst, resulting in high yields and short reaction times. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Ketone, Thiourea, Iodine | Conventional Reflux | 8-10 hours | - | jusst.org |

| Substituted Ketone, Thiourea, Iodine | Microwave Irradiation (170 W) | 5-15 minutes | Good | jusst.org |

| Acetophenone, Thiourea, Iodine | Microwave Irradiation | 5 minutes | 92% | researchgate.net |

| Acetophenone, Thiourea, Bromine | Conventional Heating | 12 hours | 45-65% | researchgate.net |

| Acetophenone, Thiourea, Bromine | Microwave Irradiation | A few minutes | 70-92% | researchgate.net |

Oxidative Cyclization Techniques in Thiazole Formation

Oxidative cyclization represents another important strategy for the synthesis of the thiazole ring system. These methods often involve the formation of key C-S and C-N bonds in a single oxidative step. A notable example is the metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas. nih.gov This process utilizes catalytic iodine and molecular oxygen as the oxidant under mild conditions. nih.gov This approach allows for the preparation of various 2-aminobenzothiazoles, 2-aminonaphtho[2,1-d]thiazoles, and 2-aminonaphtho[1,2-d]thiazoles in satisfactory yields. nih.gov While this specific example leads to a fused benzothiazole (B30560) system, the underlying principle of oxidative cyclization is applicable to the formation of the core thiazole ring from acyclic precursors.

The formation of 2-amino-4-substituted-1,3-thiazoles can also be accomplished through an oxidative process by reacting a ketone with thiourea in the presence of various oxidizing agents. researchgate.net

Targeted Derivatization and Functionalization Approaches

Regioselective Introduction of Thio and Amino Substituents at the Thiazole Ring

The regioselective synthesis of substituted thiazoles is crucial for establishing structure-activity relationships in drug discovery and for fine-tuning the properties of functional materials. A method for the regioselective synthesis of 2,5-disubstituted thiazoles involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC (tosylmethyl isocyanide) to yield 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides. rsc.orgscispace.com This catalyst-free method is noted for its rapid reaction times and broad isocyanide reactivity. rsc.orgscispace.com

Strategies for Constructing Bi-Heterocyclic Systems Incorporating the 2-Amino-5-thio-substituted Thiazole Core (e.g., Thiazole-Oxadiazole Hybrids)

The construction of bi-heterocyclic systems that incorporate the 2-aminothiazole core is a common strategy to develop molecules with enhanced biological activities. One such approach involves linking the thiazole ring to other heterocyclic systems like oxadiazoles (B1248032) or thiadiazoles.

For example, a series of thiazole derivatives carrying a thiadiazole-oxadiazole hybrid moiety has been synthesized. nih.gov Another study reports the design and synthesis of novel oxadiazole-thiadiazole hybrid compounds. researchgate.net In one synthetic route, an aminothiazole derivative can be cyclized with various semicarbazide (B1199961) or thiosemicarbazide derivatives to afford 1,3,4-oxadiazine and 1,3,4-thiadiazine compounds, respectively. mdpi.com

Synthesis of Azo-Substituted Thiazole Derivatives

Azo-substituted thiazoles are of interest, particularly in the development of dyes and biologically active compounds. The synthesis of these derivatives can be achieved through a diazo-coupling reaction. For instance, the 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold was synthesized by a diazo-coupling reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole and ferric hydrogen sulfate. mdpi.comnih.gov Similarly, azo-linked-substituted benzothiazoles have been synthesized in good yield by the diazotization of 2-(5'-amino-2'-hydroxyphenyl)benzothiazole, followed by treatment with N,N-dibutyl-4-phenylthiazole-2-amine or 3-(diethylamino)phenol in an acidic medium. nih.gov

"One-Pot" Bromination and Cyclization Strategies for Diverse 2-Substituted Aminothiazoles

Another innovative approach combines biocatalysis with chemical synthesis. An enzymatic bromination of 2-aminothiazoles has been demonstrated using a marine macroalgal brominase. nih.gov This biocatalytic method uses a non-toxic inorganic bromide salt as the bromine source in an aqueous solvent at mild temperatures. nih.gov The resulting brominated thiazoles can be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling, without intermediate purification. nih.gov

Table 2: Examples of One-Pot Synthesis of 2-Aminothiazole Derivatives

| Starting Materials | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | 2-Aminothiazole derivatives | 68-90% | clockss.org |

| 2-Aminothiazole | CcVHPO1 (brominase), KBr, H₂O₂ | 2-Amino-5-bromothiazole | >95% conversion | nih.gov |

Chemical Reactivity and Transformation Studies of 2 Amino 5 Thio Substituted Thiazole 25 Derivatives

Reactivity of the Thiol Moiety at Position 5

The thiol group (-SH) at the C5 position is a key functional group that dictates a significant portion of the molecule's reactivity, particularly its behavior in redox reactions.

Oxidation Reactions Leading to Disulfides and Sulfonic Acid Derivatives

The oxidation of thiols is a stepwise process that can be controlled to yield different products depending on the oxidant and reaction conditions. The initial and most common oxidation product of a thiol is a disulfide. In the context of 2-amino-5-thiol-thiazole derivatives, mild oxidation leads to the formation of a disulfide-bridged dimer.

Further and more aggressive oxidation of the thiol group, or the disulfide itself, can lead to the formation of highly oxidized sulfur species, namely sulfonic acids (-SO₃H). This transformation is generally irreversible and significantly alters the electronic and physical properties of the molecule. The conversion of thiols to sulfonic acids can be achieved using various oxidizing agents, often under acidic conditions.

Table 1: Oxidation Reactions of the Thiol Moiety

| Reactant | Reagent/Condition | Product | Product Type |

|---|---|---|---|

| 2-Amino-5-thiol-thiazole | Mild Oxidant (e.g., air, H₂O₂) | Bis(2-amino-thiazol-5-yl) disulfide | Disulfide |

| 2-Amino-5-thiol-thiazole | Strong Oxidant (e.g., KMnO₄, Peracetic acid) | 2-Amino-thiazole-5-sulfonic acid | Sulfonic Acid |

| Bis(2-amino-thiazol-5-yl) disulfide | Strong Oxidant | 2-Amino-thiazole-5-sulfonic acid | Sulfonic Acid |

Reduction Pathways to Corresponding Amines or Other Derivatives

The reduction of 5-thio-substituted thiazoles can follow several pathways, primarily involving either the reduction of an oxidized sulfur species or the cleavage of the carbon-sulfur bond (desulfurization). Disulfide derivatives, formed via mild oxidation of the thiol, can be readily reduced back to the parent thiol using standard reducing agents.

A more drastic reductive pathway is desulfurization, which involves the complete removal of the sulfur atom from the C5 position. This can be achieved using reagents like Raney Nickel, which is known to reduce thiazole (B1198619) rings, leading to desulfurization and subsequent degradation of the ring. pharmaguideline.com More targeted desulfurization-substitution reactions can also be employed to replace the thiol group with other functionalities. For instance, systems like Ph₃P/ICH₂CH₂I can promote the desulfurization of thiols and allow for nucleophilic substitution, enabling the introduction of amines to form new C-N bonds. cas.cnresearcher.life This process effectively transforms the 5-thio-substituted derivative into a 5-amino derivative.

Reactivity of the Amino Group at Position 2

The exocyclic amino group at the C2 position behaves as a typical aromatic amine and is a primary site for nucleophilic reactions and derivatization.

Nucleophilic Substitution Reactions Involving the Amino Functionality

The 2-amino group of the thiazole ring is nucleophilic and can react with a variety of electrophiles. While direct displacement of the amino group itself is difficult, it can be transformed into a good leaving group to facilitate nucleophilic substitution. A classic method involves the diazotization of the amino group with nitrous acid (generated from NaNO₂) to form a diazonium salt. This diazonium intermediate is highly reactive and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Acylation, Benzoylation, and Chloroacetylation of the Amino Group

One of the most common transformations of the 2-amino group is its reaction with acylating agents to form amide derivatives. This includes reactions with acetyl chloride (acylation), benzoyl chloride (benzoylation), and chloroacetyl chloride (chloroacetylation). These reactions typically proceed smoothly in the presence of a base (like pyridine (B92270) or K₂CO₃) to neutralize the HCl byproduct. mdpi.com Such derivatizations are often used to modify the properties of the parent compound or to introduce a handle for further functionalization. For example, the product of chloroacetylation can undergo subsequent nucleophilic substitution at the activated chloro-methyl group. mdpi.com

Table 2: Derivatization of the 2-Amino Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetic Anhydride or Acetyl Chloride | Acylation | N-(5-thio-substituted-thiazol-2-yl)acetamide |

| Benzoyl Chloride | Benzoylation | N-(5-thio-substituted-thiazol-2-yl)benzamide |

| Chloroacetyl Chloride | Chloroacetylation | 2-Chloro-N-(5-thio-substituted-thiazol-2-yl)acetamide |

Electrophilic and Coupling Reactions on the Thiazole Ring System

The thiazole ring itself is aromatic and can undergo electrophilic substitution and modern cross-coupling reactions, although the reactivity is influenced by the existing substituents.

The electron density of the thiazole ring makes the C5 position the most favorable site for electrophilic attack. pharmaguideline.com In the case of 2-Amino-5-thio-substituted thiazole 25, the C5 position is already occupied. The 2-amino group is an activating, electron-donating group, while the thiol group can also act as an electron donor, further enhancing the ring's electron density. However, since the primary site for electrophilic substitution is blocked, such reactions are less common unless they involve the displacement of the C5 substituent or occur at the less favored C4 position. A key reaction is the halogenation of 2-aminothiazoles, which readily occurs at the C5 position to produce 2-amino-5-halothiazoles, which are versatile intermediates. jocpr.com

These halogenated intermediates are prime candidates for various metal-catalyzed cross-coupling reactions. For instance, a 5-bromo-2-aminothiazole derivative can be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling) to introduce a wide variety of aryl or alkyl groups at the C5 position. This two-step sequence (halogenation followed by coupling) is a powerful strategy for the synthesis of diverse 5-substituted-2-aminothiazoles.

Electrophilic Substitution Reactions on the Thiazole Nucleus (e.g., Diazocoupling)

The 2-aminothiazole (B372263) moiety is amenable to electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents on the ring. pharmaguideline.comias.ac.in A prominent example of such a reaction is diazocoupling.

Diazo coupling reactions involve the reaction of a diazonium salt with an activated aromatic compound, such as 2-aminothiazole, to form an azo compound. researchgate.net This process is a conventional method for creating azo dyes. researchgate.net The reaction typically proceeds by diazotization of an amino group, followed by coupling with a suitable partner. researchgate.netbenthamdirect.com For instance, 2-aminothiazole can be diazotized and then coupled with various aromatic compounds to produce colored azo dyes. pharmaguideline.com

In a specific application, 2-aminothiazole and its derivatives can undergo diazotization in the presence of acids like a nitric acid/phosphoric acid mixture, and the resulting diazonium salts can be coupled with azulenes in a buffered medium to yield azulene-1-azo-2′-thiazoles. researchgate.net The yields of these reactions are notably affected by the substituents present on the thiazole ring. researchgate.net Another example involves the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with various active carbonyl reagents to further modify the molecule. nih.gov

The general procedure for diazocoupling of 2-aminothiazoles involves dissolving the 2-aminothiazole in an acidic solution, followed by the addition of a nitrite (B80452) source to form the diazonium salt. This salt is then added to a solution of the coupling component, often an activated aromatic compound, to yield the final azo product. google.com

Table 1: Examples of Diazocoupling Reactions with 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Coupling Partner | Product | Reference |

| 2-Aminothiazole | Thymol | Azo dye | researchgate.netbenthamdirect.com |

| 2-Aminothiazole derivatives | Azulenes | Azulene-1-azo-2′-thiazoles | researchgate.net |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Active carbonyl reagents | Modified azo compounds | nih.gov |

| 2-Aminothiazole | 3-Methyl-1-phenyl-5-pyrazolone | 4-(Thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

Organometallic-Catalyzed Coupling Procedures for Thiazole Functionalization (e.g., Sonogashira, Heck, Suzuki Reactions)

Organometallic-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the 2-amino-5-thio-substituted thiazole core. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly versatile and can be carried out under mild conditions. wikipedia.orgmdpi.com For thiazole derivatives, this reaction provides a route to introduce alkynyl groups, which are valuable precursors for further synthetic transformations. researchgate.net The reaction typically involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction is a key method for the vinylation of aryl and vinyl halides. mdpi.com In the context of thiazole chemistry, the Heck reaction can be used to introduce alkenyl substituents onto the thiazole ring. researchgate.netmdpi.com The reaction is often carried out at elevated temperatures. researchgate.net

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. nih.govrsc.org This reaction is widely used for the formation of biaryl compounds. For 2-aminothiazole derivatives, the Suzuki reaction allows for the introduction of aryl or heteroaryl substituents at a halogenated position on the thiazole ring. researchgate.netnih.gov For example, 2-amino-6-arylbenzothiazoles can be synthesized in good yields via Suzuki coupling of the corresponding bromo-benzothiazole with various aryl boronic acids. nih.gov

Table 2: Overview of Organometallic-Catalyzed Coupling Reactions on Thiazole Derivatives

| Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | 5-Bromothiazole derivative, Terminal alkyne | Pd(PPh₃)₄, CuI, Base | 5-Alkynylthiazole derivative |

| Heck Reaction | 5-Bromothiazole derivative, Alkene | Pd(PPh₃)₄, Base | 5-Alkenylthiazole derivative |

| Suzuki Coupling | 5-Bromothiazole derivative, Arylboronic acid | Pd(PPh₃)₄, Base | 5-Arylthiazole derivative |

Ring Closure Reactions of Precursors to Form the Thiazole Core

The synthesis of the 2-amino-5-thio-substituted thiazole core is most commonly achieved through ring closure reactions, with the Hantzsch thiazole synthesis being a cornerstone method. derpharmachemica.comchemhelpasap.comrsc.org

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide, thiourea (B124793), or a related derivative. derpharmachemica.comresearchgate.net This method is known for being straightforward and generally high-yielding. chemhelpasap.com To synthesize 2-aminothiazoles specifically, an α-haloketone is reacted with thiourea. derpharmachemica.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Variations of this method allow for the synthesis of a wide array of substituted 2-aminothiazoles. For instance, α-halogenation of β-keto esters followed by cyclization with thiourea can produce 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org Similarly, the reaction of thiourea derivatives with 4-bromo-3-ethoxycrotonate can yield thiazole derivatives. rsc.org

Other ring closure strategies include:

A domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.org

A copper-catalyzed coupling of oxime acetates with isothiocyanates. organic-chemistry.org

A metal-free synthesis from β-aminonitroalkenes and N-thiocyanatosaccharin. organic-chemistry.org

The reaction of α-diazoketones with thioureas catalyzed by trifluoromethanesulfonic acid. organic-chemistry.org

The choice of starting materials and reaction conditions allows for the introduction of various substituents at different positions of the thiazole ring, including the desired 5-thio-substitution, either directly or through subsequent functionalization.

Table 3: Examples of Ring Closure Reactions for the Synthesis of 2-Aminothiazole Derivatives

| Reactant 1 | Reactant 2 | Method | Product Type |

| α-Haloketone | Thiourea | Hantzsch Synthesis | 2-Aminothiazole |

| Propargyl bromide | Thiourea | Domino alkylation-cyclization | 2-Aminothiazole |

| Oxime acetate | Isothiocyanate | Copper-catalyzed coupling | 2-Aminothiazole |

| β-Aminonitroalkene | N-Thiocyanatosaccharin | Metal-free synthesis | 2,4,5-Trisubstituted thiazole |

Broader Chemical Applications and Future Research Directions of 2 Amino 5 Thio Substituted Thiazole Derivatives

Role as Chemical Synthons and Intermediates in Advanced Organic Synthesis

2-Amino-5-thio-substituted thiazoles are versatile building blocks, or synthons, in advanced organic synthesis. Their utility stems from the presence of multiple reactive sites within the molecule, which allows for a variety of chemical transformations. The 2-amino group, the thio-substituent at the 5-position, and the thiazole (B1198619) ring itself can all participate in reactions to construct more complex molecular architectures.

One common synthetic strategy involves a two-step halogenation/nucleophilic substitution protocol. In this approach, the thiazole ring is first halogenated at the 5-position, creating a reactive intermediate. This halo-substituted thiazole can then undergo nucleophilic substitution where the halide is displaced by a variety of nucleophiles, including amines or thiourea (B124793). This method provides a direct pathway to introduce diverse functional groups at the 5-position.

The 2-amino group is also a key functional handle. It can be readily acylated or reacted with various electrophiles to form amide, urea, or sulfonamide linkages. nih.govmdpi.commdpi.com For instance, researchers have synthesized N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide by reacting 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction. nih.govmdpi.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The synthesis of 2-aminothiazole-5-carbamides, for example, has been achieved through a multi-step process involving the reaction of enones with N-bromosuccinimide (NBS) and subsequent coupling with thiourea to install the thiazole ring. nih.govmdpi.com

The following table summarizes selected synthetic transformations where 2-amino-5-thio-substituted thiazoles and their precursors act as key intermediates.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 2-Aminothiazole (B372263) derivative | 1. Br2/DMF; 2. Na2S or Amine | Bis(2-aminothiazole)sulfide or 5-amino-containing 2-aminothiazole | |

| 2-Amino-5-bromothiazole | 1. 3-(furan-2-yl)propanoic acid; 2. 4-fluorophenylboric acid (Suzuki reaction) | N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide | nih.govmdpi.com |

| 3-Ethoxy-N-arylpropenamides | 1. N-bromosuccinimide (NBS); 2. Thiourea | 2-Aminothiazole-5-carbamides | nih.govmdpi.com |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride (solvent-free) | N-acetylated product | nih.govmdpi.com |

Utilization in Materials Science Applications (e.g., Polymers, Dyes)

The unique chemical structure of 2-amino-5-thio-substituted thiazoles makes them valuable in the field of materials science, particularly in the synthesis of polymers and dyes. The thiazole ring is a stable aromatic system that can be incorporated into larger molecular structures to impart specific properties.

In the context of dyes, the 2-aminothiazole core can be diazotized and coupled with various aromatic compounds, such as phenols and naphthols, to produce azo dyes. researchgate.net These dyes are known for their bright, reproducible colors and resistance to light and chemical agents. researchgate.net The thio-substituent at the 5-position can further modulate the electronic properties of the chromophore, influencing the color and fastness of the resulting dye. The compound 2-Amino-5-(methylthio)thiazole, for example, is recognized for its application in dye manufacturing. lookchem.com

The reactivity of the amino and thio groups also allows for the incorporation of these thiazole derivatives into polymer chains. They can act as monomers or cross-linking agents in polymerization reactions. The resulting polymers may exhibit enhanced thermal stability, conductivity, or photophysical properties due to the presence of the sulfur and nitrogen-containing heterocyclic ring.

Advancements in Green Chemistry Methodologies for Thiazole Systems

In recent years, significant effort has been directed towards developing environmentally benign methods for the synthesis of thiazole derivatives, aligning with the principles of green chemistry. bepls.com These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Several green approaches have been successfully applied to the synthesis of 2-aminothiazoles:

Catalyst-Free Synthesis: Efficient methods have been developed for synthesizing 2-aminothiazoles from α-diazoketones and thiourea in the presence of PEG-400, or from the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives in water at ambient temperature, completely avoiding the need for a catalyst. bepls.comresearchgate.net

Use of Green Solvents: Water has been employed as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, offering an eco-friendly alternative to volatile organic solvents. bepls.com

Ultrasonic and Microwave Irradiation: The use of ultrasonic irradiation has been shown to be an efficient and green method for the synthesis of Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst. bepls.com Similarly, microwave-assisted synthesis has been used to prepare 2-aminothiazoles from propargylamines and substituted isothiocyanates, often reducing reaction times significantly. bepls.com

The table below highlights various green synthetic protocols for thiazole derivatives.

| Method | Key Features | Reactants | Catalyst/Solvent | Reference |

| Catalyst-Free | Efficient, simple work-up | α-diazoketones, thiourea | PEG-400 | bepls.com |

| Catalyst-Free Aqueous Synthesis | Ambient temperature, high yield | 1-aryl-2-bromoethan-1-one, thioamide derivatives | Water | researchgate.net |

| Ultrasonic Irradiation | Reusable catalyst, rapid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | bepls.com |

| Microwave-Assisted | Short reaction time | Propargylamines, substituted isothiocyanates | p-toluenesulfonic acid (PTSA) / DCE | bepls.com |

Emerging Avenues for Theoretical and Computational Chemistry in Thiazole Research

Theoretical and computational chemistry are becoming indispensable tools in the study of thiazole derivatives, providing deep insights into their structure, reactivity, and potential applications. These methods allow researchers to predict molecular properties and guide experimental design, accelerating the discovery of new compounds with desired functions.

One of the prominent applications is in drug design, where molecular docking is used to predict the binding affinity and orientation of thiazole derivatives within the active site of a biological target. For instance, molecular docking studies have been performed on 2-amino-4,5-diarylthiazole derivatives against target proteins of Candida albicans, such as lanosterol 14α-demethylase (CYP51), to understand their antifungal mechanism. mdpi.com This computational screening helps in identifying the most promising candidates for further experimental evaluation.

Structure-Activity Relationship (SAR) analysis is another critical area where computational chemistry plays a key role. By analyzing the relationship between the chemical structure of a series of thiazole compounds and their biological activity, researchers can identify the key molecular features required for a specific effect. mdpi.com This knowledge is crucial for the rational design and optimization of new molecules with enhanced potency and selectivity. For example, SAR analyses have revealed that the presence of specific substituents, such as halogen groups on a phenyl ring attached to the thiazole, can be essential for eliciting antiproliferative or insecticidal activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-5-thio-substituted thiazole derivatives?

- Methodological Answer : The Hantzsch reaction is a classical method, employing α-haloketones and thioureas under thermal conditions, though it often suffers from low yields and harsh conditions . Improved protocols include using ionic liquids (e.g., [BMIM]BF₄) for 2,4-disubstituted thiazoles under ambient conditions, which enhance reaction efficiency . Cook-Heilbron’s synthesis involves α-aminonitriles reacting with dithioacids or isothiocyanates to yield 5-aminothiazoles with positional selectivity . For eco-friendly approaches, aqueous NaICl₂-mediated synthesis from thiourea and ketones has been reported, offering mild conditions and easier isolation .

Q. How is structural characterization performed for these compounds?

- Methodological Answer : Conformational stability and electronic properties are analyzed via IR, Raman, and NMR spectroscopy, complemented by DFT calculations to validate bond angles, dihedral angles, and charge distribution . X-ray crystallography is used for absolute configuration determination, as seen in studies of thiophene-substituted analogs . Mass spectrometry and HPLC ensure purity and molecular weight confirmation, critical for biological evaluation .

Q. What biological activities are commonly associated with 2-amino-5-thio-substituted thiazoles?

- Methodological Answer : These derivatives exhibit broad-spectrum antimicrobial activity, evaluated via MIC assays against bacterial/fungal strains . Anticancer potential is assessed through cytotoxicity assays (e.g., MTT) on cancer cell lines, with mechanistic studies probing apoptosis induction or kinase inhibition . Anti-inflammatory activity is measured via COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How do structural modifications at the 5-thio position affect biological activity and target selectivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, halogens) at the 5-thio position enhances antimicrobial potency by increasing membrane permeability . Bulky substituents (e.g., aryl groups) improve binding affinity to kinase targets (e.g., EGFR) by occupying hydrophobic pockets, as shown in molecular docking studies . Conversely, hydrophilic groups (e.g., hydroxyl) reduce cytotoxicity but may improve solubility for in vivo applications .

Q. What strategies address low yields and scalability in traditional synthesis methods?

- Methodological Answer : Catalytic systems like β-cyclodextrin or iodine improve atom economy in Hantzsch-type reactions, reducing side products . Flow chemistry techniques optimize exothermic steps (e.g., cyclization) for scalable production . Microwave-assisted synthesis shortens reaction times for 2-aminothiazoles from hours to minutes while maintaining yields >80% .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Prodrug design : Masking polar groups (e.g., phosphorylating thiazole amines) to enhance absorption .

- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways, guiding structural tweaks .

- Formulation optimization : Nanoencapsulation or liposomal delivery systems improve tissue distribution .

Q. What computational tools are used to predict multi-target effects of 2-amino-5-thio-substituted thiazoles?

- Methodological Answer :

- Molecular dynamics simulations : Probe binding stability to off-target receptors (e.g., GPCRs) .

- Network pharmacology : Maps compound-protein interactions to identify synergistic or adverse pathways .

- QSAR models : Relate substituent electronegativity or steric parameters to activity cliffs, guiding focused libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.